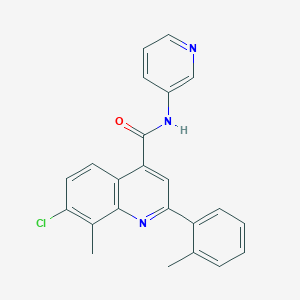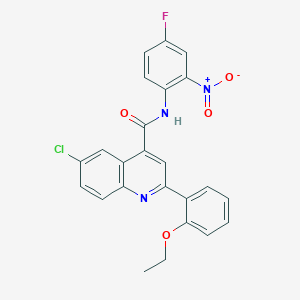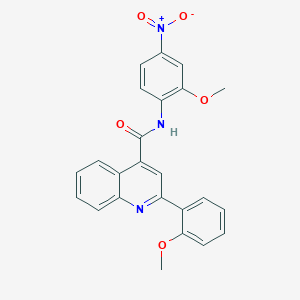
7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide
Descripción general
Descripción
7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide, also known as CMT-3, is a synthetic compound that belongs to the family of quinolinecarboxamides. It has been extensively studied for its potential use in the treatment of various diseases due to its unique properties.
Mecanismo De Acción
7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide exerts its effects by inhibiting the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a crucial role in the breakdown of extracellular matrix proteins. MMPs are involved in various physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various diseases such as cancer and arthritis. 7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide inhibits the activity of MMPs by binding to their active site, thereby preventing the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to increase bone density and reduce bone resorption in animal models of osteoporosis. In addition, it has been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it easier to obtain large quantities of the compound for use in experiments. Another advantage is that it has been extensively studied, which means that there is a wealth of information available on its properties and potential uses. However, one of the limitations of using 7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide in lab experiments is that it has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for the study of 7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide. One direction is to further investigate its potential use in the treatment of cancer. It has been shown to have anti-tumor properties, but more studies are needed to determine its efficacy in different types of cancer. Another direction is to investigate its potential use in the treatment of osteoporosis and rheumatoid arthritis. It has been shown to have beneficial effects in animal models, but more studies are needed to determine its safety and efficacy in humans. Finally, more studies are needed to determine the safety and efficacy of 7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide in humans, as well as its potential use in combination with other drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
7-chloro-8-methyl-2-(2-methylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, osteoporosis, and rheumatoid arthritis. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Propiedades
IUPAC Name |
7-chloro-8-methyl-2-(2-methylphenyl)-N-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-14-6-3-4-8-17(14)21-12-19(23(28)26-16-7-5-11-25-13-16)18-9-10-20(24)15(2)22(18)27-21/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZBYTQCPDQYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(methylthio)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide hydrochloride](/img/structure/B4162074.png)
![6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162078.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(5-quinolinylmethyl)ethanamine](/img/structure/B4162088.png)
![6-chloro-2-(4-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4162092.png)

![N-[3-(acetylamino)phenyl]-6-chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxamide](/img/structure/B4162101.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162104.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162105.png)
![6-chloro-4-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4162127.png)
![6-chloro-2-(2-ethoxyphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4162130.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4162150.png)